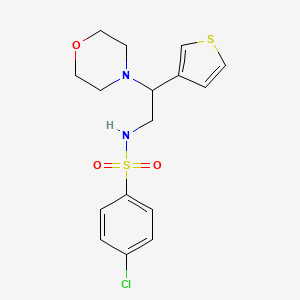

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S2/c17-14-1-3-15(4-2-14)24(20,21)18-11-16(13-5-10-23-12-13)19-6-8-22-9-7-19/h1-5,10,12,16,18H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMGLNDGLYRPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(thiophen-3-yl)ethylamine to form an intermediate sulfonamide.

Morpholine Introduction: The intermediate is then reacted with morpholine under basic conditions to introduce the morpholine group.

The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of new sulfonamide derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant biological activities. Some of the notable applications include:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.

- Cancer Treatment : Preliminary studies suggest that this compound may act as an inhibitor of specific cancer cell lines, indicating potential use in oncology.

Synthesis and Derivatives

The synthesis of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Morpholine Ring : Utilizing morpholine derivatives to create the desired ring structure.

- Sulfonamide Formation : Introducing the benzenesulfonamide moiety through nucleophilic substitution reactions.

- Chlorination : Adding the chloro group to enhance biological activity.

Comparison of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-morpholinoethyl)benzenesulfonamide | Lacks thiophene ring | Different reactivity and biological activity |

| N-(2-thiophen-3-yl)ethylbenzenesulfonamide | Lacks morpholine ring | May influence solubility and interactions |

| N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | Benzamide instead of benzenesulfonamide | Alters chemical properties and applications |

The combination of both morpholine and thiophene rings in 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide enhances its reactivity and biological properties compared to its derivatives.

Case Studies

- Antimicrobial Studies : In vitro studies have demonstrated that 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibits significant antimicrobial effects against gram-positive and gram-negative bacteria. These findings suggest its potential as a new antibiotic agent.

- Cancer Cell Line Inhibition : Research involving various cancer cell lines has indicated that this compound can inhibit cell proliferation, leading to apoptosis in certain types of cancer cells. This positions it as a candidate for further development in cancer therapeutics.

- Anti-inflammatory Research : Studies have shown that the compound can reduce inflammatory markers in cell cultures, suggesting its utility in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes that contain sulfonamide-sensitive active sites. The morpholine and thiophene groups enhance its binding affinity to these enzymes, disrupting their normal function. This inhibition can affect various biological pathways, making it useful in the treatment of diseases where these enzymes play a critical role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide with analogous benzenesulfonamide derivatives, focusing on structural variations, physicochemical properties, and reported applications:

Key Observations:

Role of the Morpholino Group: The morpholino ring in the target compound enhances hydrogen-bonding capacity compared to dimethylamino analogs (e.g., ). This may improve solubility and target affinity, critical for drug candidates.

Thiophene vs. Other Heterocycles :

Thiophene’s aromaticity and sulfur atom contribute to π-π interactions and metabolic stability. In contrast, furan (as in ) offers higher polarity but lower chemical stability due to oxygen’s electronegativity.

Substituent Effects :

- Chloro and Nitro Groups : Electron-withdrawing groups (e.g., in ) increase electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzymes).

- Methoxy and Hydroxy Groups : Polar substituents (e.g., in ) improve aqueous solubility but may reduce membrane permeability.

Biological Activity Trends: Sulfonamide derivatives with morpholino-thiophene motifs (target compound and ) are often explored for anticancer applications, as seen in related studies on benzenesulfonamide radiosensitizers . Conversely, nitro-containing analogs (e.g., ) align with agrochemical applications (e.g., flusulfamide in ).

Research Findings and Implications

- Anticancer Potential: A structurally related compound, 4-chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide, demonstrated anticancer and radiosensitizing effects in vitro, suggesting that the target compound’s morpholino-thiophene scaffold could similarly enhance DNA damage or apoptosis pathways .

- Toxicity Considerations: Morpholino-containing compounds (e.g., ) may exhibit lower cytotoxicity compared to dimethylamino analogs, as tertiary amines (dimethylamino) can form reactive metabolites .

Biological Activity

4-Chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(morpholino)ethylamine. The process often utilizes a base such as triethylamine to facilitate the reaction. The compound's structure features a thiophene ring, which contributes to its unique electronic properties and biological activity.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives of sulfonamides can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis .

Anticancer Activity

In vitro studies have shown that 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide may possess anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structures have reported IC50 values indicating effective inhibition of cancer cell growth at micromolar concentrations .

The compound's biological effects are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It can act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival.

- Receptor Binding : The compound may bind to receptors influencing cellular signaling pathways, thereby altering cell function and viability.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 4-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide:

- Antiviral Activity : A study on N-Heterocycles highlighted the antiviral potential of similar compounds against viral polymerases, suggesting that modifications in the thiophene structure could enhance efficacy against viral infections .

- Kinase Inhibition : Research has demonstrated that sulfonamide derivatives can inhibit RET kinase activity, which is crucial in cancer progression. Compounds structurally related to the target compound showed promising results in reducing kinase activity both in vitro and in vivo .

Comparative Analysis

The following table summarizes the biological activities and properties of selected related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| 4-Chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide | Moderate | Significant (IC50 µM range) | Enzyme inhibition |

| 4-Chloro-N-(2-morpholino-2-(phenyl)ethyl)benzenesulfonamide | High | Moderate (IC50 > 10 µM) | Receptor binding |

| 4-Chloro-benzamides with heteroaryl groups | High | High (IC50 < 5 µM) | Kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.